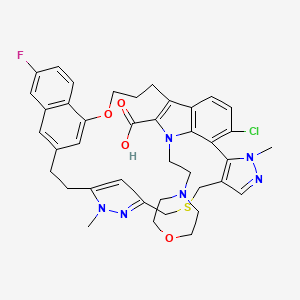

Mcl-1 inhibitor 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C40H42ClFN6O4S |

|---|---|

Molecular Weight |

757.3 g/mol |

IUPAC Name |

17-chloro-33-fluoro-5,14-dimethyl-22-(2-morpholin-4-ylethyl)-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |

InChI |

InChI=1S/C40H42ClFN6O4S/c1-45-30-7-5-25-18-26-20-28(42)6-8-31(26)35(19-25)52-15-3-4-32-33-9-10-34(41)36(37-27(22-43-46(37)2)23-53-24-29(21-30)44-45)38(33)48(39(32)40(49)50)12-11-47-13-16-51-17-14-47/h6,8-10,18-22H,3-5,7,11-17,23-24H2,1-2H3,(H,49,50) |

InChI Key |

DGDUGLCJDSJQMR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)CCN8CCOCC8)Cl)N(N=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitor S63845

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core mechanism of action of S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). It details the molecular interactions, signaling pathways, and cellular consequences of Mcl-1 inhibition by S63845, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction

S63845 functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).[1] The primary anti-apoptotic role of Mcl-1 is to sequester and neutralize pro-apoptotic effector proteins, primarily BAX and BAK, by binding to their BH3 domains.[1][2] This sequestration prevents BAX and BAK from oligomerizing at the mitochondrial outer membrane, a critical step for initiating apoptosis.

S63845 selectively binds with high affinity to the hydrophobic BH3-binding groove on the Mcl-1 protein.[1][3][4][5] This competitive binding displaces the previously sequestered BAX and BAK proteins.[1][6] Once liberated, BAX and BAK are free to activate, oligomerize, and form pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in the intrinsic apoptotic pathway.[7] MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the activation of a caspase cascade (initiator caspase-9 and effector caspases) that culminates in programmed cell death.[6][7] The entire process is critically dependent on the presence of BAX and/or BAK, as cells deficient in both are resistant to S63845-induced apoptosis.[5][8]

Quantitative Data: Binding Affinity and Cellular Potency

S63845 is distinguished by its high affinity and remarkable selectivity for human Mcl-1 over other pro-survival BCL-2 family members. This specificity minimizes off-target effects.[9]

Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins

| Protein | Binding Affinity (Kd or Ki) | Method | Reference |

|---|---|---|---|

| Human Mcl-1 | 0.19 nM (Kd) | Surface Plasmon Resonance (SPR) | [1][3][6][10][11] |

| Human Mcl-1 | < 1.2 nM (Ki) | Not Specified | [6] |

| Human Bcl-2 | No discernible binding | Fluorescence Polarization (FP) | [1][5][10] |

| Human Bcl-xL | No discernible binding | Fluorescence Polarization (FP) | [1][5][10] |

| Mouse Mcl-1 | ~6-fold lower affinity than human | Not Specified |[3][10][12] |

Table 2: Cellular Potency of S63845 in Mcl-1 Dependent Cancer Cell Lines

| Cell Line | Cancer Type | Potency (IC50) | Reference |

|---|---|---|---|

| H929 | Multiple Myeloma | ~100 nM | [7] |

| U-2946 | B-cell Lymphoma | ~100 nM | [7] |

| AMO1 | Multiple Myeloma | Potent (not quantified) | [6] |

| Various AML Lines | Acute Myeloid Leukemia | 4 - 233 nM | [11] |

| MAVER-1 (Bcl-2 dependent) | Mantle Cell Lymphoma | Low potency (apoptosis at high conc.) | [7] |

| K562 (Bcl-xL dependent) | Chronic Myeloid Leukemia | No apoptosis induced |[7] |

Key Experimental Protocols and Methodologies

Verifying the mechanism of action of S63845 involves several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Demonstrate Target Engagement

This assay is used to confirm that S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (BAX, BAK, BIM) within the cell.

Protocol:

-

Cell Culture and Treatment: Culture Mcl-1 dependent cells (e.g., HeLa or H929) to ~80% confluency. Treat cells with varying concentrations of S63845 (e.g., 0.1, 1, 3 µM) and a vehicle control (DMSO) for a short duration (e.g., 4 hours).[10]

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an antibody specific for Mcl-1 (or a FLAG-tag if using overexpressed tagged protein) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash multiple times with Co-IP lysis buffer to remove non-specific binders.

-

Elution and Western Blotting: Elute the bound proteins from the beads using a loading buffer and heat. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1, BAX, and BAK to observe the dissociation of the complex in S63845-treated samples.

Apoptosis Assays

The functional consequence of S63845 treatment is the induction of apoptosis. This is typically measured by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells (e.g., H929) in a multi-well plate and allow them to adhere or stabilize. Treat with a dose-response of S63845 for a specified time (e.g., 4, 8, or 24 hours).[7] Include negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming."[13][14] It can determine a cell's dependence on specific anti-apoptotic proteins like Mcl-1. In this context, it can confirm that S63845 treatment sensitizes mitochondria to apoptosis, mimicking a high-priming state.

Protocol Principle:

-

Cell Permeabilization: Cells are gently permeabilized with a detergent like digitonin, which selectively perforates the plasma membrane while leaving the mitochondrial membranes intact.[15]

-

Peptide/Drug Exposure: The permeabilized cells (i.e., isolated mitochondria) are exposed to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or BH3 mimetics (like S63845).[13][14][15]

-

MOMP Measurement: The response to the peptides is measured by quantifying the release of cytochrome c from the mitochondria, often via flow cytometry or a plate-based assay.[16]

-

Data Interpretation: High sensitivity (cytochrome c release) to Mcl-1-specific peptides (like NOXA) or inhibitors (S63845) indicates a strong dependence on Mcl-1 for survival.

Mechanisms of Sensitivity and Resistance

The efficacy of S63845 is not uniform across all cancer types. The cellular context, particularly the expression levels of other BCL-2 family proteins, is a key determinant of sensitivity.

-

Sensitivity: Cancer cells that are highly dependent on Mcl-1 for survival ("Mcl-1 dependent") are exquisitely sensitive to S63845.[1][3][4] This dependency is often characterized by high levels of Mcl-1 protein complexed with pro-apoptotic partners.

-

Resistance:

-

BCL-xL Expression: A primary mechanism of intrinsic and acquired resistance is the high expression of other anti-apoptotic proteins, particularly BCL-xL.[1][17][18] When S63845 inhibits Mcl-1, BCL-xL can still sequester BAX/BAK, thus preventing apoptosis. An inverse correlation between S63845 sensitivity and BCL-xL expression levels has been observed.[1]

-

Upregulation of Mcl-1/Bcl-xL: In models of acquired resistance, cells often respond by upregulating the expression of Mcl-1 itself or BCL-xL.[17][18]

-

Loss of BAK: Deletion of the pro-apoptotic effector BAK has been identified as a potential resistance mechanism, underscoring its critical role in mediating S63845-induced cell death.[19][20]

-

Conclusion

S63845 is a highly potent and selective BH3 mimetic that specifically targets the anti-apoptotic protein Mcl-1. Its mechanism of action involves competitive binding to the Mcl-1 BH3 groove, which liberates the pro-apoptotic effector proteins BAX and BAK. This leads to the activation of the intrinsic, BAX/BAK-dependent mitochondrial pathway of apoptosis. The efficacy of S63845 is greatest in Mcl-1 dependent tumors and can be modulated by the expression levels of other BCL-2 family members, particularly BCL-xL. This detailed understanding of its mechanism provides a strong rationale for its clinical investigation and for the development of combination therapies to overcome resistance.[19]

References

- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. | BioWorld [bioworld.com]

- 4. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sns-032.com [sns-032.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. content.sph.harvard.edu [content.sph.harvard.edu]

- 14. labs.dana-farber.org [labs.dana-farber.org]

- 15. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: S63845's Selectivity for Mcl-1 Over Bcl-2/Bcl-xL

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical analysis of S63845, a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A central focus is the compound's remarkable selectivity for Mcl-1 over other key Bcl-2 family members, Bcl-2 and Bcl-xL, a critical attribute for its therapeutic potential and utility as a research tool.

Quantitative Analysis of Binding Selectivity

The efficacy and safety profile of a BH3 mimetic like S63845 is fundamentally determined by its binding affinity and selectivity for its intended target. S63845 was designed to bind with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins and triggering cell death. Quantitative assays have consistently demonstrated that S63845 has a sub-nanomolar affinity for human Mcl-1 while exhibiting negligible binding to Bcl-2 or Bcl-xL, highlighting its exceptional selectivity.

Table 1: Comparative Binding Affinities of S63845

| Target Protein | Binding Affinity (Kd / Ki) | Method(s) of Determination | Selectivity over Mcl-1 |

| Human Mcl-1 | Kd: 0.19 nM Ki: < 1.2 nM | Surface Plasmon Resonance (SPR) Time-Resolved FRET (TR-FRET) | - |

| Human Bcl-2 | Ki: > 10,000 nM | TR-FRET / Fluorescence Polarization (FP) | > 8,300-fold |

| Human Bcl-xL | Ki: > 10,000 nM | TR-FRET / Fluorescence Polarization (FP) | > 8,300-fold |

Data compiled from multiple sources.

Mechanism of Action: Selective Mcl-1 Inhibition

S63845 functions as a BH3 mimetic, specifically targeting the hydrophobic BH3-binding groove on the Mcl-1 protein. In healthy and cancer cells, Mcl-1 sequesters the pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and preserving mitochondrial integrity.

By occupying this critical groove, S63845 competitively displaces BAX and BAK from Mcl-1. The liberated BAX and BAK are then free to homo-oligomerize, forming pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in apoptosis. The high selectivity of S63845 ensures that this apoptotic cascade is initiated only in cells dependent on Mcl-1 for survival, sparing cells that rely on Bcl-2 or Bcl-xL.

Experimental Protocols for Selectivity Determination

The high selectivity of S63845 has been validated through a suite of rigorous biochemical and cellular assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively measures the ability of S63845 to disrupt the interaction between an anti-apoptotic protein (Mcl-1, Bcl-2, or Bcl-xL) and a fluorescently labeled BH3 peptide.

Objective: To determine the inhibitory constant (Ki) of S63845 for Bcl-2 family proteins.

Materials:

-

Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins (e.g., His-tagged).

-

Fluorescently labeled BH3 peptide probe (e.g., FITC-Bid).

-

Terbium (Tb)-conjugated anti-His antibody (FRET donor).

-

S63845 compound.

-

Assay buffer (e.g., PBS, 0.05% Tween-20).

-

384-well microplates.

-

TR-FRET enabled plate reader.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of S63845 in assay buffer. Prepare working solutions of the target protein (Mcl-1, Bcl-2, or Bcl-xL), Tb-anti-His antibody, and FITC-BH3 peptide at 2x final concentration.

-

Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the S63845 serial dilution or vehicle (DMSO) control. b. Add 5 µL of the target protein/Tb-anti-His antibody mixture to each well. c. Add 10 µL of the FITC-BH3 peptide to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours), protected from light, to allow the binding to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 615 nm) and the acceptor's emission (e.g., 665 nm).

-

Analysis: Calculate the ratiometric signal (665 nm / 615 nm). Plot the ratio against the logarithm of S63845 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Objective: To confirm that S63845 binds to Mcl-1 but not Bcl-2 or Bcl-xL in intact cells.

Materials:

-

Mcl-1 dependent cell line (e.g., H929).

-

S63845 compound and DMSO vehicle.

-

PBS and protease inhibitors.

-

PCR tubes or 96-well PCR plate.

-

Thermocycler.

-

Equipment for cell lysis (e.g., freeze-thaw cycles).

-

Centrifuge.

-

SDS-PAGE and Western Blotting equipment.

-

Primary antibodies specific for Mcl-1, Bcl-2, and Bcl-xL.

Protocol:

-

Cell Treatment: Treat cultured cells with a saturating concentration of S63845 or DMSO vehicle for a specified time (e.g., 1-4 hours) at 37°C.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

-

Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble Mcl-1, Bcl-2, and Bcl-xL remaining at each temperature point by Western Blot.

-

Interpretation: In S63845-treated samples, a shift in the melting curve to a higher temperature for Mcl-1 indicates stabilization upon binding. No thermal shift is expected for Bcl-2 or Bcl-xL, confirming selective engagement.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that S63845 disrupts the protein-protein interaction between Mcl-1 and its pro-apoptotic partners (e.g., BAK, BAX) within the cell.

Objective: To show displacement of BAK/BAX from Mcl-1 upon S63845 treatment.

Protocol:

-

Cell Culture and Treatment: Use cells (e.g., HeLa cells) that may be transduced to express tagged versions of the proteins (e.g., Flag-Mcl-1). Treat the cells with increasing concentrations of S63845 for 4 hours.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein (e.g., anti-Flag antibody) conjugated to magnetic or agarose beads. This will pull down the tagged protein and any interacting partners.

-

Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western Blot using antibodies against Mcl-1 and its potential binding partners (BAK, BAX).

-

Interpretation: A dose-dependent decrease in the amount of BAK and BAX co-precipitated with Mcl-1 in the S63845-treated samples indicates that the inhibitor successfully disrupts this interaction in a cellular context.

Conclusion

The data unequivocally establish S63845 as a highly potent and selective inhibitor of Mcl-1. Quantitative binding assays demonstrate a selectivity margin of over 8,000-fold for Mcl-1 compared to Bcl-2 and Bcl-xL. This selectivity is validated at the cellular level, where S63845 effectively engages Mcl-1 to disrupt its interaction with pro-apoptotic effectors, thereby triggering the intrinsic apoptotic pathway. The detailed protocols provided herein serve as a guide for researchers aiming to investigate or utilize S63845, underscoring its value as a precise pharmacological tool for dissecting apoptosis and as a promising candidate for targeted cancer therapy.

S63845: A Technical Guide to a Potent and Selective Mcl-1 Inhibitor in the Mitochondrial Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of S63845, a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). We will delve into its mechanism of action within the mitochondrial apoptosis pathway, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize complex interactions through signaling and workflow diagrams.

Introduction: Targeting Mcl-1 in Cancer Therapy

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. An imbalance between pro-apoptotic (e.g., BAX, BAK, BIM, NOXA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapy. Mcl-1 is frequently overexpressed in various hematological and solid tumors, making it a prime target for therapeutic intervention.

S63845 has emerged as a powerful tool for both basic research and drug development due to its high affinity and specificity for Mcl-1.[1][2] This guide will provide a comprehensive overview of its function and application in studying and targeting the mitochondrial apoptosis pathway.

Mechanism of Action of S63845

S63845 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[2] This action competitively displaces pro-apoptotic "effector" proteins, primarily BAK and BAX, which are normally sequestered by Mcl-1. Once liberated, BAK and BAX undergo a conformational change, oligomerize in the outer mitochondrial membrane, and form pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and Smac/DIABLO.

Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the proteolytic cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. S63845-induced apoptosis is therefore dependent on BAX/BAK and caspases.[3]

Quantitative Data

The efficacy and selectivity of S63845 have been quantified in numerous studies. The following tables summarize key binding affinities and cellular potencies.

Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins

| Protein | Binding Affinity (Kd, nM) | Method | Reference |

| Human Mcl-1 | 0.19 | Surface Plasmon Resonance (SPR) | [2] |

| Human Bcl-2 | No discernible binding | Not specified | [2] |

| Human Bcl-xL | No discernible binding | Not specified | [2] |

| Mouse Mcl-1 | ~6-fold lower than human | Not specified |

Table 2: In Vitro Cellular Activity of S63845 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H929 | Multiple Myeloma | <1 | [2] |

| U-2946 | Diffuse Large B-cell Lymphoma | ~0.1 | [4] |

| Various AML cell lines | Acute Myeloid Leukemia | <1 | [2] |

| MAVER-1 | Mantle Cell Lymphoma | Induces apoptosis at higher concentrations | [4] |

| K562 (Bcl-xL dependent) | Chronic Myelogenous Leukemia | Ineffective | [4] |

| Various solid tumors | Breast, Lung, etc. | Generally less effective as monotherapy | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of S63845.

Co-Immunoprecipitation (Co-IP) to Assess Disruption of Mcl-1/BAK Interaction

This protocol is designed to demonstrate that S63845 disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners like BAK.

Materials:

-

S63845 (solubilized in DMSO)

-

Mcl-1 dependent cancer cell line (e.g., H929)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Mcl-1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Primary antibodies for Western blotting: anti-Mcl-1, anti-BAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture Mcl-1 dependent cells to 70-80% confluency. Treat cells with varying concentrations of S63845 or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Mcl-1 antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1 and BAK.

-

Detection: Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

Expected Outcome: In the DMSO-treated sample, both Mcl-1 and BAK should be detected in the immunoprecipitate. In the S63845-treated samples, the amount of BAK co-immunoprecipitated with Mcl-1 should decrease in a dose-dependent manner, demonstrating the disruption of their interaction.

BH3 Profiling to Determine Mcl-1 Dependency

BH3 profiling is a functional assay that measures the mitochondrial sensitivity to pro-apoptotic BH3 peptides. It can be used to determine a cell's dependency on specific anti-apoptotic proteins for survival.

Materials:

-

Cells of interest

-

Digitonin (for plasma membrane permeabilization)

-

Mitochondrial assay buffer

-

BH3 peptides (e.g., BIM, PUMA, BAD, NOXA, and a specific Mcl-1 targeting peptide like MS1)

-

JC-1 or TMRM (for measuring mitochondrial membrane potential) or anti-cytochrome c antibody and secondary antibody for flow cytometry

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend in the mitochondrial assay buffer.

-

Permeabilization: Add a low concentration of digitonin to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate and treat with a concentration range of various BH3 peptides for a defined period (e.g., 30-60 minutes) at room temperature. Include a DMSO control. To specifically assess the effect of S63845, pre-incubate a set of wells with S63845 before adding the BH3 peptides.

-

Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):

-

Mitochondrial Membrane Potential: Add JC-1 or TMRM and incubate. Analyze the fluorescence by flow cytometry. A decrease in fluorescence indicates loss of mitochondrial membrane potential, a consequence of MOMP.

-

Cytochrome c Release: Fix and permeabilize the cells, then stain with an anti-cytochrome c antibody followed by a fluorescently labeled secondary antibody. Analyze by flow cytometry. A decrease in the cytochrome c signal indicates its release from the mitochondria.

-

-

Data Analysis: Quantify the percentage of cells that have undergone MOMP for each peptide treatment. High sensitivity to the MS1 peptide or increased sensitivity to other peptides after S63845 treatment indicates Mcl-1 dependency.

Expected Outcome: Cells dependent on Mcl-1 will show a significant increase in MOMP when treated with an Mcl-1-specific BH3 peptide (MS1) or when pre-treated with S63845 followed by a general BH3 activator peptide like BIM.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7, a hallmark of apoptosis.

Materials:

-

Cells treated with S63845 or a vehicle control

-

Caspase-Glo® 3/7 Assay kit (or similar) containing a luminogenic caspase-3/7 substrate

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with a dose range of S63845 for various time points. Include untreated and vehicle-treated controls.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Expected Outcome: A dose- and time-dependent increase in luminescence in S63845-treated cells compared to controls, indicating the activation of caspase-3 and -7.

Conclusion

S63845 is a highly specific and potent inhibitor of Mcl-1 that has proven invaluable for dissecting the mitochondrial apoptosis pathway. Its ability to selectively induce apoptosis in Mcl-1-dependent cancer cells underscores the therapeutic potential of targeting this critical anti-apoptotic protein. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to investigate the mechanism of S63845 and to identify cancer types that may be susceptible to Mcl-1 inhibition. Further research into combination therapies and mechanisms of resistance will continue to refine the clinical application of S63845 and similar Mcl-1 inhibitors.

References

The Mcl-1 Inhibitor S63845: A Comprehensive Analysis of its Efficacy in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family has emerged as a promising therapeutic strategy in oncology. Myeloid cell leukemia-1 (Mcl-1), a key member of this family, is frequently overexpressed in a multitude of cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This technical guide provides a detailed overview of the cancers in which S63845 has shown efficacy, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Triggering Apoptosis through Mcl-1 Inhibition

S63845 exerts its cytotoxic effects by binding with high affinity (Kd = 0.19 nM) to the BH3-binding groove of human Mcl-1.[8][12][13] This action mimics the function of pro-apoptotic BH3-only proteins, thereby liberating pro-apoptotic effector proteins BAX and BAK from sequestration by Mcl-1.[11][13][14] The freed BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][5][6][8][10][11][13][14]

Efficacy in Hematological Malignancies

S63845 has demonstrated profound single-agent efficacy in a wide array of hematological cancer models, particularly those exhibiting a dependency on Mcl-1 for survival.

Multiple Myeloma (MM)

Multiple myeloma cell lines are highly sensitive to S63845. In a panel of 25 MM cell lines, 17 were classified as highly sensitive with IC50 values below 0.1 µM.[15]

| Cell Line | IC50 (µM) | Sensitivity Classification |

| H929 | < 0.1 | Highly Sensitive |

| AMO1 | < 0.1 | Highly Sensitive |

| ... (and 15 others) | < 0.1 | Highly Sensitive |

| ... (6 cell lines) | 0.1 - 1.0 | Moderately Sensitive |

| ... (2 cell lines) | > 1.0 | Insensitive |

| Table 1: In Vitro Efficacy of S63845 in Multiple Myeloma Cell Lines.[15] |

In vivo studies using xenograft models of human multiple myeloma have shown significant tumor growth inhibition and even complete tumor regression. For instance, in an AMO1 xenograft model, S63845 administered at 25 mg/kg induced complete tumor regression in 7 out of 8 mice 100 days after treatment.[11]

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Regression |

| H929 | 25 mg/kg, i.v. | 103% (max) | Not specified |

| AMO1 | 25 mg/kg, i.v. | 114% (max) | 7 out of 8 mice |

| Table 2: In Vivo Efficacy of S63845 in Multiple Myeloma Xenograft Models.[11] |

Leukemia

S63845 has shown potent activity against acute myeloid leukemia (AML) cells, while sparing normal hematopoietic stem cells.[14] In a study of 25 primary AML patient samples, S63845 induced apoptosis more selectively than standard-of-care drugs like idarubicin and ara-C.[14]

| Cell Line / Sample Type | S63845 Effect |

| Primary AML cells | Selective apoptosis |

| Normal hematopoietic progenitors | Minimal effect |

| Table 3: Selective Activity of S63845 in AML.[14] |

While many AML cell lines are sensitive, chronic myeloid leukemia (CML) cell lines have been reported to be largely resistant to S63845 as a single agent.[16]

Lymphoma

A significant proportion of diffuse large B-cell lymphoma (DLBCL) and the majority of Burkitt lymphoma cell lines are sensitive to S63845.[2][4] In a panel of 13 DLBCL cell lines, 8 were sensitive, and in 5 Burkitt lymphoma cell lines, 4 were sensitive to S63845.[4]

| Lymphoma Subtype | Sensitive Cell Lines / Total |

| Diffuse Large B-cell Lymphoma (DLBCL) | 8 / 13 |

| Burkitt Lymphoma | 4 / 5 |

| Table 4: In Vitro Efficacy of S63845 in Lymphoma Cell Lines.[4] |

In a c-MYC-driven mouse lymphoma model, S63845 treatment (25 mg/kg) resulted in a 70% cure rate in immunocompetent mice.[11][15]

Efficacy in Solid Tumors

While generally less effective as a monotherapy in solid tumors compared to hematological malignancies, S63845 has shown significant promise in combination with other anti-cancer agents.

Breast Cancer

In preclinical models of triple-negative breast cancer (TNBC) and HER2-amplified breast cancer, S63845 has demonstrated synergistic activity with standard-of-care chemotherapies and targeted agents.[1][7]

| Breast Cancer Subtype | Combination Partner | Effect |

| Triple-Negative (TNBC) | Docetaxel | Synergistic anti-tumor activity |

| Triple-Negative (TNBC) | Cisplatin | Synergistic apoptosis induction |

| HER2-Amplified | Trastuzumab | Synergistic anti-tumor activity |

| HER2-Amplified | Lapatinib | Synergistic anti-tumor activity |

| Table 5: Combination Efficacy of S63845 in Breast Cancer Models.[1][7][17] |

Two basal-like TNBC cell lines, MDA-MB-468 and HCC1143, were sensitive to S63845 with EC50 values of 141.2 ± 24.7 nM and 3.1 ± 0.5 µM, respectively.[17]

Ovarian Cancer

In ovarian cancer models, the presence of pre-formed BAK/MCL1 complexes was found to predict sensitivity to both paclitaxel and S63845.[18] The combination of paclitaxel and S63845 showed synergistic anti-cancer effects in vivo in an OVCAR8 xenograft model.[18]

| Xenograft Model | Treatment | Outcome |

| OVCAR8 | Paclitaxel (1.5 mg/kg) + S63845 (15 mg/kg) | Significant inhibition of tumor growth |

| Table 6: In Vivo Combination Efficacy in an Ovarian Cancer Model.[18] |

Melanoma

The combination of S63845 with the Bcl-2/Bcl-xL inhibitor navitoclax (ABT-263) has been shown to be effective in killing difficult-to-treat melanoma cells, including those resistant to targeted therapies and immunotherapies.[19] This combination significantly inhibited tumor growth in in vivo mouse xenograft models.[19]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[20][21][22][23]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of S63845 (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with S63845 at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of S63845 in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Cell Implantation: Subcutaneously or intravenously inject human cancer cells to establish tumors.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer S63845 (e.g., intravenously) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

Conclusion

The Mcl-1 inhibitor S63845 has demonstrated compelling preclinical efficacy across a range of cancers, particularly hematological malignancies where it shows potent single-agent activity. In solid tumors, its strength lies in synergistic combinations with existing therapies. The data presented in this guide underscore the therapeutic potential of targeting Mcl-1 and provide a solid foundation for the continued clinical development of S63845 and other Mcl-1 inhibitors. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies for various cancer types.

References

- 1. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sns-032.com [sns-032.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 10. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 14. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 15. Compound could treat a range of blood cancers | MDedge [mdedge.com]

- 16. mdpi.com [mdpi.com]

- 17. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Constitutive BAK/MCL1 complexes predict paclitaxel and S63845 sensitivity of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Profile of S63845: A Potent and Selective MCL-1 Inhibitor for Hematological Malignancies

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical studies of S63845, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), in the context of hematological malignancies. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.

Introduction: Targeting MCL-1 in Hematological Cancers

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] Within this family, MCL-1 is a pro-survival member frequently overexpressed in various cancers, including a wide range of hematological malignancies, where it plays a critical role in tumor cell survival and resistance to therapy.[3][4][5][6] S63845 is a small molecule BH3 mimetic that specifically and potently binds to the BH3-binding groove of MCL-1, thereby neutralizing its pro-survival function and triggering apoptosis in cancer cells dependent on MCL-1.[2][5][7] Preclinical research has demonstrated its efficacy as a single agent and in combination therapies across multiple blood cancer models.[3][8]

Mechanism of Action of S63845

S63845 functions by selectively inhibiting MCL-1 with high affinity (Kd of 0.19 nM), showing no significant binding to other pro-survival proteins like BCL-2 or BCL-XL.[2][7] This targeted inhibition disrupts the sequestration of pro-apoptotic proteins, specifically BIM, BAK, and BAX, by MCL-1.[4][6] The release of these proteins leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death.[3][5][6]

In Vitro Efficacy of S63845

S63845 has demonstrated potent cytotoxic activity across a broad panel of hematological cancer cell lines as a single agent. Its efficacy is particularly pronounced in cancers that are dependent on MCL-1 for survival.

Table 1: Single-Agent Activity of S63845 in Hematological Malignancy Cell Lines

| Malignancy Type | Cell Lines | Sensitivity Category | IC50 Range | Reference |

| Multiple Myeloma (MM) | 25 cell lines evaluated | 17 Highly Sensitive | < 0.1 µM | [8] |

| 6 Moderately Sensitive | 0.1 µM - 1 µM | [8] | ||

| 2 Insensitive | > 1 µM | [8] | ||

| Acute Myeloid Leukemia (AML) | 8 cell lines evaluated | All Sensitive | 4–233 nM | |

| Lymphoma | 11 cell lines evaluated | 5 Highly Sensitive | < 0.1 µM | |

| 3 Moderately Sensitive | 0.1 µM - 1 µM | |||

| Burkitt Lymphoma | 7 c-MYC-driven cell lines | All Potently Sensitive | Not specified | |

| 5 cell lines evaluated | 4 Sensitive/Highly Sensitive | >50% death at 0.1-1 µmol/L | [4] | |

| Diffuse Large B-cell Lymphoma (DLBCL) | 13 cell lines evaluated | 8 Sensitive/Highly Sensitive | >50% death at 0.1-1 µmol/L | [4] |

| Chronic Myeloid Leukemia (CML) | 5 cell lines evaluated | All Insensitive | Not specified |

In Vivo Efficacy and Tolerability

Preclinical in vivo studies using xenograft mouse models have confirmed the potent anti-tumor activity of S63845 at well-tolerated doses.

Table 2: In Vivo Efficacy of S63845 in Mouse Models

| Cancer Model | Dosing Regimen | Outcome | Side Effects | Reference |

| Multiple Myeloma (MM) Xenograft | 25 mg/kg | 7 of 8 mice showed complete regression at 100 days. | Not specified | |

| Acute Myeloid Leukemia (AML) Xenograft | 25 mg/kg | 6 of 8 mice achieved complete remission after 80 days. | Not specified | |

| c-MYC-Driven Mouse Lymphoma | 25 mg/kg for 5 consecutive days | 70% of mice were cured. | No evident side effects in normal tissues. | |

| RPMI-8226 MM Xenograft (Disseminated) | 12.5 mg/kg, weekly (IV) | Modest survival benefit as a single agent. | Well-tolerated. | [9] |

| huMcl-1;Eµ-Myc Lymphoma | 7.5 mg/kg for 5 days (in combo) | ~25% long-term tumor-free survival. | Well-tolerated. | [1] |

Notably, studies in humanized Mcl-1 (huMcl-1) mice, which express the human version of the protein, revealed a lower maximum tolerated dose compared to wild-type mice, highlighting the importance of this model for accurately assessing both efficacy and toxicity.[1] Despite this, a therapeutic window was clearly established.[1]

Combination Strategies

While S63845 is effective as a monotherapy in many hematological cancers, combination approaches can overcome resistance and enhance efficacy. A key resistance mechanism to S63845 is the expression of other pro-survival proteins, particularly BCL-2.[4]

-

S63845 + Venetoclax (BCL-2 Inhibitor): In multiple myeloma, the combination of S63845 and the BCL-2 inhibitor venetoclax has shown strong synergistic effects.[9] Mechanistically, inhibiting MCL-1 with S63845 can lead to a compensatory increase in BCL-2/BIM complexes.[9] The addition of venetoclax blocks this escape route, leading to a more profound apoptotic response.[9] This dual inhibition was shown to be synthetically lethal in BCL2-positive patient-derived xenograft (PDX) models.[4]

-

S63845 + Dexamethasone: The triple combination of S63845, venetoclax, and dexamethasone demonstrated even stronger synergism in multiple myeloma cell lines.[9]

-

S63845 + AKT Inhibitors: The AKT inhibitors MK-2206 and Gsk690693 sensitize various leukemia cells to S63845-induced apoptosis, in part by downregulating BCL-XL and promoting dephosphorylation of the pro-apoptotic protein BAD.[10]

Mechanisms of Resistance

-

Upregulation of BCL-2: The primary determinant of resistance to S63845 in lymphoma models is the level of BCL-2 expression. BCL-2 acts as a buffer, sequestering pro-apoptotic proteins released from MCL-1 upon S63845 treatment.[4]

-

Acquired Resistance: In preclinical models of DLBCL and Burkitt lymphoma, acquired resistance to S63845 was associated with the upregulation of both MCL-1 and BCL-XL proteins.[4]

-

MCL-1 Occupational Status: The proteins bound to MCL-1 can influence sensitivity. MCL-1 complexes with BIM or BAK prime cells for apoptosis upon S63845 exposure, whereas MCL-1 bound to NOXA is associated with resistance.[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of S63845.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for S663845 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of S63845, a potent and selective MCL-1 inhibitor, in preclinical xenograft mouse models. The information compiled herein, including detailed protocols and quantitative data summaries, is intended to facilitate the effective design and execution of in vivo studies evaluating the anti-tumor efficacy of this compound.

Mechanism of Action

S63845 is a small molecule inhibitor that specifically targets the B-cell lymphoma 2 (BCL-2) family protein, Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is a pro-survival protein often overexpressed in various cancers, contributing to tumor cell survival and resistance to apoptosis.[4][5] S63845 binds with high affinity to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins such as BAX and BAK.[1][4][5] This disruption unleashes BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1][2][4][6]

Signaling Pathway Diagram

Caption: Mechanism of action of S63845 in inducing apoptosis.

Quantitative Data from Xenograft Studies

The following tables summarize the in vivo efficacy of S63845 as a single agent and in combination with other therapies across various xenograft models.

S63845 Monotherapy

| Cancer Type | Cell Line | Mouse Strain | S63845 Dose & Schedule | Outcome |

| Multiple Myeloma | RPMI-8226 | BRG | 12.5 mg/kg, i.v., weekly | Delayed tumor growth |

| Melanoma | A375 | N/A | 25 mg/kg | Significantly inhibited tumor growth |

| Melanoma | MB3616 | N/A | 25 mg/kg | Significantly inhibited tumor growth |

| Multiple Myeloma | H929 | Immunocompromised | Dose-dependent | 103% TGImax |

| Multiple Myeloma | AMO1 | Immunocompromised | 25 mg/kg | 114% TGImax; complete regression in 7/8 mice |

TGImax: Maximal tumor growth inhibition.

S63845 Combination Therapy

| Cancer Type | Cell Line | Mouse Strain | Combination Treatment | Outcome |

| Multiple Myeloma | RPMI-8226 | BRG | S63845 (12.5 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, p.o., 5 days/week) | Potent in vivo anti-myeloma activity |

| Melanoma | A375 | N/A | S63845 (25 mg/kg) + ABT-263 (10 mg/kg) | Significantly inhibited tumor growth vs single agents |

| Melanoma | A375 | N/A | S63845 (25 mg/kg) + A-1331852 (10 mg/kg) | Significantly inhibited tumor growth vs single agents |

| Triple-Negative Breast Cancer | N/A | Patient-Derived Xenograft | S63845 + Docetaxel | Synergistic activity |

| HER2-Amplified Breast Cancer | N/A | Patient-Derived Xenograft | S63845 + Trastuzumab or Lapatinib | Synergistic activity |

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific details for cell lines and mouse strains should be optimized based on experimental goals.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

4-6 week old immunodeficient mice (e.g., NOD/SCID, NSG)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

-

Cell Preparation:

-

Wash cells with PBS and detach them using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1 x 107 cells/100 µL). Keep cells on ice.

-

-

Animal Preparation:

-

Allow mice to acclimatize for at least one week before the experiment.

-

Anesthetize the mouse using a method approved by your institution's animal care and use committee.

-

-

Tumor Cell Implantation:

-

Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Treatment Initiation:

-

Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 100-150 mm³).

-

S63845 Formulation and Administration Protocol

Formulation:

-

Method 1: Dissolve S63845 in a vehicle of 25 mM HCl and 20% 2-hydroxypropyl-β-cyclodextrin.[7] This solution should be prepared fresh before each use.

-

Method 2: For a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween80, mix until clear, and then add 500 µL of ddH₂O. Use this solution immediately.[8]

-

Method 3: Dissolve S63845 in 2% Kolliphore and 98% sterile PBS. Vortex and sonicate at room temperature to dissolve.[3]

Administration:

-

Route: Intravenous (i.v.) injection via the tail vein is a commonly reported administration route.[1][7][8]

-

Dosing and Schedule: Dosing and schedule will vary depending on the xenograft model and experimental design. Refer to the quantitative data tables for examples. A common starting point could be 12.5 mg/kg or 25 mg/kg administered on a defined schedule (e.g., once weekly, daily for 5 days).[1][3][7]

Experimental Workflow Diagram

Caption: General workflow for a xenograft study using S63845.

Important Considerations

-

Toxicity: While S63845 has shown an acceptable safety margin in preclinical models, it is crucial to monitor mice for signs of toxicity, such as weight loss or changes in behavior.[4]

-

Humanized Models: S63845 has a higher affinity for human MCL-1 than for murine MCL-1. Therefore, using xenograft models with human cancer cells is essential. For more accurate assessment of on-target toxicities and efficacy, consider using humanized Mcl-1 mouse models.

-

Combination Therapies: The efficacy of S63845 can be enhanced when used in combination with other anti-cancer agents.[2] Investigating synergistic combinations is a promising area of research.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

By following these guidelines and protocols, researchers can effectively utilize S63845 in xenograft mouse models to advance the understanding of its therapeutic potential and accelerate its clinical development.

References

- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sulfonhsbiotin.com [sulfonhsbiotin.com]

- 6. researchgate.net [researchgate.net]

- 7. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Caspase Activation Assay with Mcl-1 Inhibitor S63845

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor development and resistance to therapy.[1][2] S63845 is a potent and selective small-molecule inhibitor of Mcl-1.[1][3][4][5] It binds with high affinity to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][4] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in the release of cytochrome c and subsequent activation of caspases, the key executioners of apoptosis.[1][3][6]

These application notes provide detailed protocols for assessing caspase activation in response to treatment with the Mcl-1 inhibitor S63845. The provided methodologies are essential for researchers studying Mcl-1-dependent apoptosis and for professionals in drug development evaluating the efficacy of Mcl-1 inhibitors.

Signaling Pathway of Mcl-1 Inhibition by S63845

The following diagram illustrates the signaling cascade initiated by S63845, leading to caspase activation and apoptosis.

Caption: S63845 inhibits Mcl-1, leading to apoptosis.

Experimental Workflow for Caspase Activation Assay

The general workflow for assessing caspase activation following treatment with S63845 is outlined below.

Caption: General workflow for caspase activation assays.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on S63845-induced caspase activation in various cancer cell lines.

Table 1: S63845-Induced Caspase-3/7 Activation in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | S63845 Concentration (nM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) | Reference |

| H929 | Multiple Myeloma | 100 | 4 | ~10 | [7] |

| U-2946 | B-cell Lymphoma | 100 | 4 | ~8 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | 50 | 24 | ~6 | [8] |

| Jurkat | Acute T-cell Leukemia | 12.5 | 24 | ~3.5 | [8] |

Table 2: S63845-Induced Apoptosis in Solid Tumor Cell Lines

| Cell Line | Cancer Type | S63845 Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |

| A549 | Non-small Cell Lung Cancer | 1 | 48 | ~40 | [9] |

| H2030 | Non-small Cell Lung Cancer | 1 | 48 | ~60 | [9] |

| HCT116 | Colorectal Cancer | 1 | 48 | ~35 | [10] |

| WM115 | Melanoma | 1 | 24 | ~50 | [11] |

Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Luminescent Assay

This protocol is adapted for a 96-well plate format and is ideal for high-throughput screening.[12][13]

Materials:

-

S63845 (dissolved in DMSO)

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

96-well white-walled, clear-bottom plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

S63845 Treatment: Prepare serial dilutions of S63845 in culture medium. Add the desired concentrations of S63845 to the cells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Subtract the average background luminescence (wells with medium only) from all experimental readings.

-

Calculate the fold change in caspase activity by dividing the average luminescence of S63845-treated wells by the average luminescence of the vehicle control wells.

Protocol 2: Fluorometric Caspase-3/7 Activity Assay

This protocol utilizes a fluorogenic caspase substrate, such as Ac-DEVD-AMC, which releases a fluorescent molecule upon cleavage by active caspase-3 and -7.[14][15]

Materials:

-

S63845 (dissolved in DMSO)

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

96-well black-walled, clear-bottom plates

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)

-

Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black-walled 96-well plate.

-

Cell Lysis:

-

For adherent cells, remove the medium and wash the cells with PBS. Add 50 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-

For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell pellet in 50 µL of Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

-

Lysate Collection: Centrifuge the plate at 1000 x g for 10 minutes at 4°C. Transfer 20 µL of the supernatant (cell lysate) to a new pre-chilled 96-well plate.

-

Reaction Setup: Prepare a reaction master mix containing Caspase Assay Buffer and the fluorogenic substrate (final concentration of 50 µM). Add 80 µL of the master mix to each well containing the cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence using a fluorometric plate reader.

Data Analysis:

-

Generate a standard curve using free AMC to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

-

Express caspase activity as nmol of AMC released per minute per mg of protein.

Protocol 3: Western Blot Analysis of Caspase-3 Cleavage

This method provides a qualitative or semi-quantitative assessment of caspase activation by detecting the cleaved (active) form of caspase-3.[16][17]

Materials:

-

S63845 (dissolved in DMSO)

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

6-well plates

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with S63845 as described in Protocol 1.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against β-actin to ensure equal protein loading.

Data Analysis:

-

Densitometry can be used to quantify the band intensity of cleaved caspase-3 relative to the loading control.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively measure caspase activation induced by the Mcl-1 inhibitor S63845. The choice of assay will depend on the specific experimental needs, ranging from high-throughput screening to detailed mechanistic studies. Proper execution of these assays will yield valuable insights into the apoptotic efficacy of S63845 and other Mcl-1 inhibitors.

References

- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 5. | BioWorld [bioworld.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer [thno.org]

- 11. mdpi.com [mdpi.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]

Application Notes and Protocols for Measuring S63845 Efficacy in Lymphoma Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4][5] Overexpression of MCL-1 is a common survival mechanism in various cancers, including lymphoma, making it a key therapeutic target.[1][3][6] S63845 binds with high affinity to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BAX and BAK.[1][7][8] This leads to the activation of the mitochondrial intrinsic apoptotic pathway, resulting in cancer cell death.[1][2][3][4] These application notes provide detailed protocols for assessing the efficacy of S63845 in lymphoma cell culture models.

Mechanism of Action of S63845

S63845 acts as a BH3 mimetic, specifically targeting MCL-1.[7] By inhibiting MCL-1, S63845 liberates pro-apoptotic effector proteins BAX and BAK, which can then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[1][7][8]

Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of S63845 in Lymphoma Cell Lines

| Cell Line Type | Cell Line | IC50 (µM) | Sensitivity Classification | Reference |

| Burkitt Lymphoma | Ramos | < 0.1 | Highly Sensitive | [6] |

| Burkitt Lymphoma | Raji | > 1 | Resistant | [6] |

| Burkitt Lymphoma | UPF9T | < 0.1 | Highly Sensitive | [6] |

| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly-7 | > 1 | Resistant | [6] |

| Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | 0.1 - 1 | Sensitive | [6] |

| Diffuse Large B-cell Lymphoma (DLBCL) | RIVA | > 1 | Resistant | [6] |

| Cutaneous T-Cell Lymphoma (CTCL) | HH | 0.022 | Highly Sensitive | [9] |

| Cutaneous T-Cell Lymphoma (CTCL) | HuT-78 | 0.110 | Sensitive | [9] |

| Cutaneous T-Cell Lymphoma (CTCL) | MyLa | > 2 | Resistant | [9] |

| Cutaneous T-Cell Lymphoma (CTCL) | SeAx | > 2 | Resistant | [9] |

| Eµ-Myc Mouse Lymphoma | Various | 0.161 - 0.282 | Sensitive | [10] |

Sensitivity classifications are based on criteria described in the cited literature, generally defined as: Highly Sensitive (IC50 < 0.1 µM), Sensitive (0.1 µM < IC50 < 1 µM), and Resistant (IC50 > 1 µM).[10]

Experimental Protocols

Cell Viability Assay (Calcein-AM Staining)

This protocol is adapted from methods used to assess the viability of Cutaneous T-Cell Lymphoma cell lines treated with S63845.[9]

Objective: To quantify the number of viable cells in a population following treatment with S63845.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the intensely fluorescent calcein.

Materials:

-

Lymphoma cell lines

-

S63845 (stock solution in DMSO)[11]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well black, clear-bottom microplates

-

Calcein-AM dye

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of S63845 in complete culture medium. Add 100 µL of the S63845 dilutions to the respective wells to achieve final concentrations ranging from 10 nM to 2 µM.[9] Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.[9]

-

Staining:

-

Carefully remove the culture medium.

-

Wash the cells once with 100 µL of PBS.

-

Add 100 µL of 1 µM Calcein-AM in PBS to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the S63845 concentration to determine the EC50 value.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on Annexin V-based cytotoxic assays used in Burkitt lymphoma and DLBCL cell lines.[6][12]

Objective: To differentiate between viable, apoptotic, and necrotic cells following S63845 treatment.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Treated and control lymphoma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat lymphoma cells with desired concentrations of S63845 (e.g., 0.1 µM and 1 µM) for 24 hours.[6] Include a vehicle control.

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining:

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[12][13]

Objective: To qualitatively and quantitatively assess the activation of the apoptotic cascade through the detection of key protein markers.

Materials:

-

Treated and control lymphoma cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, anti-MCL-1, anti-BCL-2, anti-BCL-xL, and a loading control like anti-actin or anti-GAPDH)[6][13]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 30 µg of protein per lane onto an SDS-PAGE gel.[13] Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometric analysis can be performed to quantify the relative protein expression levels, normalized to a loading control.[13]

Caption: Workflow for assessing S63845 efficacy in lymphoma cell culture.

Troubleshooting and Considerations

-

Compound Solubility: S63845 is soluble in DMSO.[11] Prepare a high-concentration stock solution and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-